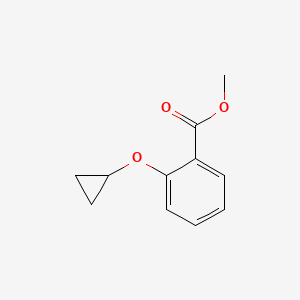Methyl 2-cyclopropoxybenzoate
CAS No.:
Cat. No.: VC19853618
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12O3 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 2-cyclopropyloxybenzoate |
| Standard InChI | InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-5-10(9)14-8-6-7-8/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | XUDRNBWBPIYOPK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-cyclopropoxybenzoate (IUPAC name: methyl 2-(cyclopropyloxy)benzoate) features a benzene ring substituted with an ester group at the 1-position and a cyclopropoxy group at the 2-position. The molecular formula is CHO, with a molecular weight of 192.21 g/mol (calculated from atomic masses). Key structural attributes include:
-
Cyclopropane ring: A three-membered carbon ring fused to an oxygen atom, introducing significant steric strain and conformational rigidity.
-
Ester group: A methoxycarbonyl (-COOCH) substituent at the 1-position, enhancing polarity and hydrolytic susceptibility.
Table 1: Comparative Molecular Properties of Methyl 2-Cyclopropoxybenzoate and Analogous Compounds
The cyclopropoxy group’s electron-donating effects slightly activate the aromatic ring toward electrophilic substitution, though the ester group’s electron-withdrawing nature counterbalances this effect . Experimental data on physical properties (e.g., melting point, boiling point) remain unreported, but analogous esters typically exhibit liquid states at room temperature with moderate volatility .
Synthetic Pathways and Methodological Considerations
The synthesis of methyl 2-cyclopropoxybenzoate likely follows a multi-step protocol involving cyclopropane ring formation and esterification. Two predominant routes are hypothesized based on related compounds:
Route 1: Direct Esterification of 2-Cyclopropoxybenzoic Acid
-
Synthesis of 2-cyclopropoxybenzoic acid:
-
Step 1: Nucleophilic substitution of 2-hydroxybenzoic acid (salicylic acid) with cyclopropyl bromide under alkaline conditions (e.g., KCO, DMF, 80°C).
-
Step 2: Acidification and purification via recrystallization.
-
-
Esterification:
-
Reaction of 2-cyclopropoxybenzoic acid with methanol in the presence of HSO (catalytic) under reflux.
-
Route 2: Late-Stage Cyclopropanation
-
Methylation of 2-hydroxybenzoic acid:
-
Esterification of salicylic acid with methanol to yield methyl salicylate.
-
-
Cyclopropoxy introduction:
Table 2: Key Reaction Conditions for Synthetic Routes
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Nucleophilic substitution | Cyclopropyl bromide, KCO, DMF, 80°C | Use of phase-transfer catalysts |
| Esterification | HSO, methanol, reflux | Excess methanol to drive equilibrium |
| Mitsunobu reaction | DEAD, PPh, THF, 0°C to RT | Strict temperature control |
Route 1 is favored for scalability, while Route 2 offers higher regioselectivity. Industrial applications may employ continuous-flow systems to enhance efficiency.
Chemical Reactivity and Functional Transformations
Methyl 2-cyclopropoxybenzoate participates in reactions characteristic of both esters and cyclopropanes:
Ester Hydrolysis
-
Acidic conditions: Slow hydrolysis to 2-cyclopropoxybenzoic acid and methanol.
-
Basic conditions: Rapid saponification yielding the sodium salt of the acid .
Cyclopropane Ring-Opening
-
Acid-catalyzed ring-opening: Reacts with HBr to form a bromo-substituted linear chain .
-
Transition metal-mediated reactions: Pd-catalyzed insertion reactions for C-C bond functionalization.
Electrophilic Aromatic Substitution
-
Nitration: Occurs at the 4- and 6-positions due to the ester’s meta-directing effects .
-
Sulfonation: Limited reactivity under standard conditions due to deactivation by the ester group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume